![molecular formula C17H19N3O B2815078 {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine CAS No. 401589-02-4](/img/structure/B2815078.png)
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine” is a chemical compound with the molecular formula C17H19N3O and a molecular weight of 281.36 . It has been used in proteomics research .
Synthesis Analysis
A series of derivatives of “{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine” were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds were evaluated by the Ellman’s method, and most of them displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis
The molecular structure of “{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine” consists of a phenylpiperazine moiety linked to a carbonyl group and a phenylamine group . The exact structure can be determined using techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
This compound has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) . These inhibitors are used for the treatment of Alzheimer’s disease (AD). The bioactivities of these synthesized compounds were evaluated and most of them displayed moderate acetylcholinesterase inhibitory activities in vitro .
Alzheimer’s Disease Treatment
The compound has shown potential in the treatment of Alzheimer’s disease. One of the synthesized derivatives, compound 6g, exhibited potent inhibitory activity against AChE, indicating its potential as a selective AChE inhibitor . This compound could be considered as a lead compound for the development of AD drugs .
Butyrylcholinesterase Inhibition
The compound has also shown poor inhibitory activity against butyrylcholinesterase (BuChE), which indicates that it could be a selective AChE inhibitor .
Molecular Docking Studies
The compound has been used in molecular docking studies with AChE and BuChE. These studies confirmed the selective inhibitory activity of the compound against AChE .
Kinetic Study of AChE Inhibition
The compound has been used in the kinetic study of AChE inhibition. The results indicated that the compound was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Research Use
The compound is used for research purposes . It has a molecular weight of 281.36 .
Wirkmechanismus
Target of Action
The primary target of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, thereby reducing the enzyme’s activity.
Biochemical Pathways
By inhibiting AChE, {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s molecular weight of 28136 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
The inhibition of AChE by {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine results in increased levels of acetylcholine, leading to improved cognitive function . This makes it a potential therapeutic agent for the treatment of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
(2-aminophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBOURQJSLLWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.